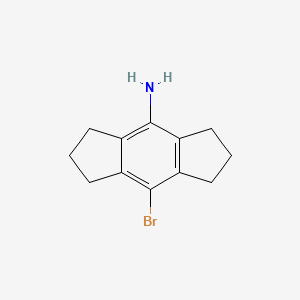![molecular formula C9H15NO B6160172 (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 87295-19-0](/img/no-structure.png)
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves the cyclization of a precursor compound containing a bicyclic ring system and a ketone functional group. The precursor compound can be synthesized from commercially available starting materials through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-cyclopentanedione", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1,3-cyclopentanedione", "Starting material: Acetic acid, sodium hydroxide, ethanol, water", "Reaction: Aldol condensation of acetic acid with itself in the presence of sodium hydroxide and ethanol, followed by dehydration with heat and water", "Step 2: Synthesis of 2-methyl-1,3-cyclopentanedione-4-methylimine", "Starting material: 2-methyl-1,3-cyclopentanedione, methylamine", "Reaction: Reaction of 2-methyl-1,3-cyclopentanedione with excess methylamine in ethanol, followed by reduction with sodium borohydride", "Step 3: Synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one", "Starting material: 2-methyl-1,3-cyclopentanedione-4-methylimine", "Reaction: Cyclization of 2-methyl-1,3-cyclopentanedione-4-methylimine in the presence of hydrochloric acid and water, followed by oxidation with sodium chlorate" ] } | |
Numéro CAS |
87295-19-0 |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




